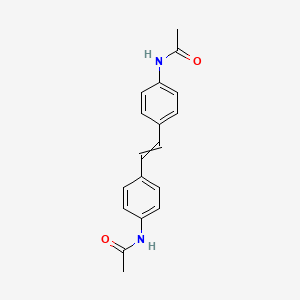

4,4'-Diacetamidostilbene

説明

4,4'-Diacetamidostilbene, formally known as 4,4'-diacetamidostilbene-2,2'-disulfonic acid (DAS), is a stilbene derivative characterized by acetamide (-NHCOCH₃) and sulfonate (-SO₃H) functional groups at the 4,4' and 2,2' positions, respectively. Its molecular formula is C₁₆H₁₆N₂O₈S₂, with a calculated molecular weight of 428.44 g/mol (discrepancies in reported values, such as 310.6 in some sources, may arise from measurement methods or salt forms) . The compound is primarily used in biochemical research, particularly in studies of anion transport inhibition in erythrocytes and as a reference compound in glutamate uptake assays .

特性

分子式 |

C18H18N2O2 |

|---|---|

分子量 |

294.3 g/mol |

IUPAC名 |

N-[4-[2-(4-acetamidophenyl)ethenyl]phenyl]acetamide |

InChI |

InChI=1S/C18H18N2O2/c1-13(21)19-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20-14(2)22/h3-12H,1-2H3,(H,19,21)(H,20,22) |

InChIキー |

UVPMLXBZUJILHQ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C |

製品の起源 |

United States |

類似化合物との比較

Table 1: Inhibitory Activity (IC₅₀) of Stilbene Derivatives in Vesicular Glutamate Uptake

*DIDS exhibits potent anion transport inhibition in erythrocytes, with sub-micromolar activity in some assays .

Key Findings :

- Electron-withdrawing groups (e.g., nitro, isothiocyanate) significantly enhance inhibitory potency compared to acetamido groups .

- Steric effects : Bulky substituents (e.g., benzamido) reduce activity slightly compared to nitro analogs but remain far more potent than DAS .

- Reactivity : Isothiocyanate groups (DIDS) confer irreversible inhibition via covalent modification, unlike the reversible binding of DAS .

4,4'-Diaminostilbene Dihydrochloride

- Substituents: Amino (-NH₂) groups at 4,4' positions.

- Properties: Higher basicity and reactivity due to free amino groups; often used as a synthetic precursor for fluorescent dyes or pharmaceuticals .

- Contrast with DAS: The absence of sulfonate groups reduces solubility, while the amino groups enable conjugation reactions .

N,N'-Diacetyl-1,4-phenylenediamine

- Structure: A non-stilbene diacetamide compound with a phenylenediamine backbone.

- Role : Demonstrates the importance of the stilbene core; this compound lacks the conjugated double bond and sulfonate groups critical for anion channel interactions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。